molecular formula C8H4BrFS B2525832 3-Bromo-7-fluorobenzo[b]thiophene CAS No. 1456888-58-6

3-Bromo-7-fluorobenzo[b]thiophene

Cat. No.: B2525832
CAS No.: 1456888-58-6
M. Wt: 231.08
InChI Key: YKCDCTCEGXQORR-UHFFFAOYSA-N
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Description

3-Bromo-7-fluorobenzo[b]thiophene (CAS 1456888-58-6) is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. With the molecular formula C 8 H 4 BrFS and a molecular weight of 231.09 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules. In pharmaceutical research, this scaffold is a key precursor in Structure-Activity Relationship (SAR) studies aimed at developing new antimicrobial agents. Systematic research into 3-halobenzo[b]thiophenes has demonstrated that specific substitutions, particularly at the third position of the benzo[b]thiophene ring, are critical for harnessing potent biological activity. Some 3-halo substituted benzo[b]thiophene derivatives have exhibited promising activity against Gram-positive bacterial strains and yeast, with minimum inhibitory concentration (MIC) values as low as 16 µg/mL. Furthermore, in silico studies indicate that such compounds often possess excellent drug-like properties, complying with Lipinski's Rule of Five. Beyond its biological applications, the benzo[b]thiophene core is a fundamental structure in organic materials science. Its molecular architecture is exploited in the development of organic semiconductors, fluorophores for sensing, and components for organic electronics, leveraging its favorable charge transport and photoluminescence properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can request certificates of analysis and proceed with confidence, as the product requires cold-chain transportation to ensure stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-7-fluoro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFS/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCDCTCEGXQORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456888-58-6
Record name 3-bromo-7-fluoro-1-benzothiophene
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Chemical Transformations and Reactivity Profiles of 3 Bromo 7 Fluorobenzo B Thiophene

Substitution Reactions on the Benzo[b]thiophene Core

The benzo[b]thiophene scaffold of 3-bromo-7-fluorobenzo[b]thiophene is susceptible to various substitution reactions, with the regioselectivity and reaction pathways influenced by the existing substituents.

Nucleophilic Aromatic Substitution Pathways (SNAr)

Nucleophilic aromatic substitution (SNAr) on the benzo[b]thiophene ring is a plausible transformation, particularly with strong nucleophiles. The electron-withdrawing nature of the fluorine atom on the benzene (B151609) ring can activate the system towards nucleophilic attack. While specific studies on this compound are not extensively documented, the reactivity of related thiophene (B33073) derivatives suggests that substitution can occur. The reaction of 3-bromo-2-nitrobenzo[b]thiophene with anilines, for example, results in the substitution of the bromine atom. researchgate.net The mechanism of such reactions is generally believed to proceed through a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the aromatic ring.

In some instances, particularly with bromo-substituted triazines, a concerted SNAr mechanism has been proposed, bypassing the traditional stepwise pathway. This highlights the mechanistic diversity possible in nucleophilic substitutions of halogenated heterocycles.

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution on the benzo[b]thiophene core is influenced by the directing effects of the fused rings and the existing substituents. The synthesis of 3-halobenzo[b]thiophenes can be achieved through the electrophilic cyclization of 2-alkynyl thioanisoles using halogenating agents like N-bromosuccinimide (NBS). nih.gov This demonstrates the susceptibility of the thiophene ring to electrophilic attack, leading to the formation of the 3-bromo derivative.

Further electrophilic substitution on the pre-formed this compound would be directed by the combined electronic effects of the bromine and fluorine atoms and the thiophene sulfur atom. The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit with a deactivating effect. The sulfur atom in the thiophene ring generally directs electrophilic attack to the 2- and 5-positions. The interplay of these factors would determine the site of further electrophilic functionalization, such as nitration or Friedel-Crafts reactions.

Radical Reactions and Their Mechanistic Control

Radical reactions offer an alternative pathway for the functionalization of this compound. A notable example is the radical bromination of a structurally similar compound, 3-methyl-7-chlorobenzo[b]thiophene. google.com In this reaction, the use of a radical initiator, such as benzoyl peroxide, in the presence of N-bromosuccinimide (NBS) and light irradiation, leads to the selective bromination of the methyl group at the 3-position to yield 3-bromomethyl-7-chlorobenzo[b]thiophene. google.com This transformation proceeds via a radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group, followed by reaction with NBS to propagate the chain. This suggests that the 3-position of the benzo[b]thiophene ring is reactive towards radical-mediated transformations.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom at the 3-position of this compound serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. The this compound is a suitable substrate for such reactions, allowing for the introduction of various aryl and heteroaryl groups at the 3-position. While specific data for this compound is limited, studies on analogous brominated thiophenes and other heterocycles provide insight into typical reaction conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10085-95N/A
PdCl₂(dppf)Cs₂CO₃DMF9070-90N/A
Pd(OAc)₂/SPhosK₃PO₄Toluene (B28343)/H₂O11080-98N/A

This table presents generalized conditions from literature on similar substrates and should be considered representative.

Heck Coupling Reactions

The Heck coupling reaction provides a means to form carbon-carbon bonds by reacting an unsaturated compound (an alkene) with an organohalide in the presence of a palladium catalyst and a base. The this compound can participate in Heck reactions to introduce alkenyl substituents at the 3-position. The success and efficiency of the Heck reaction depend on factors such as the catalyst system, the base, and the reaction temperature. Analogous reactions with 3-bromothiophenes demonstrate the feasibility of this transformation.

Table 2: Representative Conditions for Heck Coupling of Bromo-Heterocycles

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂/PPh₃Et₃NDMF10060-80N/A
PdCl₂(PCy₃)₂K₂CO₃DMA12075-90N/A
Herrmann's catalystNaOAcNMP14070-85N/A

This table presents generalized conditions from literature on similar substrates and should be considered representative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction typically involves an aryl halide or triflate and a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.org For this compound, the carbon-bromine bond at the 3-position is the reactive site for this transformation. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the aryl bromide.

The general approach for the Buchwald-Hartwig amination of this compound would involve its reaction with an amine in the presence of a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine (B1218219) ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a base, commonly a strong, non-nucleophilic one like sodium tert-butoxide (NaOBut). chemspider.com The reaction is typically carried out in an inert solvent like toluene under an argon atmosphere. chemspider.com The choice of ligand is crucial and can be tailored to the specific amine and substrate. For instance, ligands like XPhos and RuPhos have been shown to be effective in the amination of other challenging halo-aminopyridines. nih.gov This methodology allows for the introduction of a wide range of amino groups at the 3-position of the benzo[b]thiophene core, leading to the synthesis of N-aryl or N-heteroaryl derivatives.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Component Example Role
Aryl Halide This compound Substrate
Amine Primary or Secondary Amine Nucleophile
Catalyst [Pd₂(dba)₃] Palladium Source
Ligand (±)-BINAP, XPhos, RuPhos Stabilizes Catalyst
Base NaOBut Activates Amine

Other Palladium-Catalyzed Functionalizations

Beyond amination, the bromine atom at the 3-position of this compound serves as a handle for various other palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for creating carbon-carbon and carbon-heteroatom bonds. Examples of such reactions reported for similar bromo-substituted heterocyclic systems include the Suzuki, Sonogashira, and Heck reactions. researchgate.net

Suzuki Coupling: This reaction would involve coupling this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a powerful method for introducing aryl or vinyl substituents.

Sonogashira Coupling: This involves the coupling of the bromo-substrate with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction introduces an alkynyl group at the 3-position.

Heck Reaction: In a Heck reaction, the bromo-compound would be coupled with an alkene to form a substituted alkene, again under palladium catalysis.

Carbonylation: Palladium-catalyzed carbonylation reactions can be used to introduce a carbonyl group. nih.gov For example, reacting this compound with carbon monoxide and an alcohol or an amine can yield the corresponding ester or amide derivative. nih.gov

These reactions highlight the versatility of the 3-bromo substituent for elaborating the core structure of 7-fluorobenzo[b]thiophene (B1321478).

Reactivity of the Bromo- and Fluoro-Substituents

Selective Derivatization at the Bromine Position

The significant difference in reactivity between the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds allows for highly selective functionalization at the bromine position. The C-Br bond is considerably more susceptible to both palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

A key method for selective derivatization is lithium-halogen exchange. researchgate.net Treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) would selectively replace the bromine atom with lithium. The resulting 3-lithio-7-fluorobenzo[b]thiophene is a potent nucleophile that can react with a wide array of electrophiles. This allows for the introduction of various functional groups, such as aldehydes (by quenching with DMF), carboxylic acids (by quenching with CO₂), or other carbon substituents. researchgate.net This selective reactivity is crucial for multi-step syntheses where the fluorine atom is intended to be retained in the final product.

Intrinsic Stability and Reactivity of the Fluorine Atom

The carbon-fluorine bond is the strongest single bond to carbon, which renders the fluorine atom at the 7-position of the benzo[b]thiophene ring intrinsically stable and generally unreactive under the conditions used to functionalize the C-Br bond. Aryl fluorides are typically poor substrates for nucleophilic aromatic substitution and are much less reactive in standard palladium-catalyzed cross-coupling reactions compared to their bromo counterparts. This stability is advantageous as it allows the fluorine atom to act as a "spectator" group, influencing the electronic properties of the molecule without participating in the primary chemical transformation. While methods exist to activate C-F bonds, they usually require harsh conditions or specialized catalytic systems that are not typically employed for C-Br functionalization.

Oxidation Reactions of the Thiophene Sulfur Atom

The sulfur atom in the benzo[b]thiophene ring system can be oxidized to form the corresponding sulfoxide (B87167) or, more commonly, the sulfone (benzo[b]thiophene-1,1-dioxide). researchgate.net The presence of electron-withdrawing groups, such as the bromine and fluorine atoms in this compound, can make the thiophene ring electron-poor and thus more resistant to oxidation compared to the parent benzo[b]thiophene.

However, effective methods have been developed for the oxidation of such electron-deficient benzo[b]thiophenes. A common procedure involves using an excess of a strong oxidizing agent. For example, a solution of hydrogen peroxide (H₂O₂) in acetic acid at elevated temperatures can achieve this transformation. acs.org Another reported facile method for clean conversion to the sulfone employs an aqueous solution of H₂O₂ and phosphorus pentoxide (P₂O₅). researchgate.net The resulting benzo[b]thiophene-1,1-dioxides are valuable synthetic intermediates themselves and exhibit different chemical and physical properties compared to the parent thiophene. acs.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
n-butyllithium
Sodium tert-butoxide (NaOBut)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
XPhos
RuPhos
Hydrogen Peroxide (H₂O₂)
Acetic Acid
Phosphorus Pentoxide (P₂O₅)
Benzo[b]thiophene-1,1-dioxide

Theoretical and Computational Investigations of 3 Bromo 7 Fluorobenzo B Thiophene

Structure-Reactivity Relationships from a Theoretical Perspective

Without dedicated research on this specific compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on sourced data.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Bromo-7-fluorobenzo[b]thiophene. By analyzing various NMR experiments, the precise location of each atom within the molecule can be established.

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts are influenced by the electron density around the nuclei, which is in turn affected by the bromine and fluorine substituents and the thiophene (B33073) ring.

In the ¹H NMR spectrum, the protons on the benzo[b]thiophene core are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The fluorine atom at the 7-position and the bromine atom at the 3-position will influence the chemical shifts of the adjacent protons through their electronic effects.

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the benzo[b]thiophene skeleton. The carbons directly bonded to the electronegative fluorine and bromine atoms will exhibit characteristic chemical shifts.

Predicted ¹H and ¹³C NMR Data for this compound

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2~ 7.8~ 125
3-~ 115 (C-Br)
3a-~ 138
4~ 7.4 (dd)~ 124
5~ 7.1 (t)~ 118
6~ 7.6 (dd)~ 128
7-~ 160 (C-F)
7a-~ 135

Note: The predicted values are based on known data for similar compounds and the established effects of substituents on benzo[b]thiophene systems. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to analyze the environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will exhibit coupling to the neighboring protons, primarily H-6, providing crucial connectivity information.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the benzene (B151609) ring, such as between H-4 and H-5, and between H-5 and H-6. This helps to piece together the proton network. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon and proton atoms (¹³C-¹H). youtube.com This allows for the unambiguous assignment of the carbon signal corresponding to each protonated carbon in the molecule. For example, it would show a correlation between the signal for H-2 and the signal for C-2. sdsu.edu

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is essential for confirming the molecular weight and elemental composition.

High-resolution mass spectrometry measures the mass of the molecule with very high accuracy. This allows for the determination of the exact molecular formula. For this compound, the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ³²S). This precise mass measurement provides definitive confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure. Expected fragmentation pathways for this compound would include the loss of the bromine atom, the fluorine atom, or the thiophene ring, leading to the formation of specific fragment ions. The analysis of this fragmentation pattern provides further structural confirmation. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, which are recorded as a spectrum of absorption peaks.

While specific experimental IR spectral data for this compound is not extensively available in publicly accessible literature, the expected characteristic absorption bands can be predicted based on its molecular structure. The key functional groups are the substituted benzene ring, the thiophene ring, the carbon-bromine bond, and the carbon-fluorine bond.

The IR spectrum would be expected to show absorption bands corresponding to:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the benzo[b]thiophene core.

C-S stretching: Vibrations involving the sulfur atom in the thiophene ring, which can be complex and appear in the fingerprint region.

C-F stretching: A strong absorption band, typically in the range of 1250-1000 cm⁻¹, which is indicative of the fluorine substituent.

C-Br stretching: A strong to medium absorption band, usually found in the lower frequency region of 600-500 cm⁻¹.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
Aromatic C-H3100-3000Stretching
Aromatic C=C1600-1450Stretching
C-F1250-1000Stretching
C-S800-600Stretching
C-Br600-500Stretching

This table represents expected values based on standard IR correlation charts and may not reflect the exact experimental values for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the exact positions of the atoms can be determined.

This technique provides unambiguous proof of structure and yields a wealth of information, including:

Crystal System and Space Group: Describes the symmetry of the crystal lattice.

Unit Cell Dimensions: The dimensions of the basic repeating unit of the crystal (a, b, c, α, β, γ).

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

Intermolecular Interactions: Information on how molecules are packed in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

As of the latest literature search, a single-crystal X-ray diffraction study for this compound has not been reported in the public domain. Therefore, specific crystallographic data such as the crystal system, space group, and precise bond lengths and angles are not available.

Should a crystallographic study be performed, it would provide invaluable data for understanding the molecule's solid-state conformation and packing, which can influence its physical properties.

Crystallographic Parameter Information Provided Data for this compound
Crystal SystemThe symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).Data Not Available
Space GroupThe specific symmetry elements of the unit cell.Data Not Available
Unit Cell Dimensions (a, b, c, α, β, γ)The size and angles of the repeating unit of the crystal.Data Not Available
Bond Lengths (e.g., C-C, C-S, C-Br, C-F)The precise distances between bonded atoms.Data Not Available
Bond Angles (e.g., C-C-C, C-S-C)The precise angles between chemical bonds.Data Not Available

Role As a Synthetic Intermediate and Molecular Scaffold in Advanced Chemical Synthesis

Precursor for the Synthesis of Complex Polycyclic Aromatic Compounds

The 3-bromo-benzo[b]thiophene framework is a fundamental building block for the synthesis of larger, more complex polycyclic aromatic compounds (PACs) and polycyclic aromatic hydrocarbons (PAHs). The bromine atom at the 3-position is particularly amenable to reactions that extend the conjugated system, such as Suzuki, Stille, and Heck cross-coupling reactions. These methods allow for the annulation of additional aromatic rings onto the benzothiophene (B83047) core.

A notable strategy for constructing polycyclic systems is the Bradsher reaction, a type of aromatic cyclodehydration. While direct examples using 3-Bromo-7-fluorobenzo[b]thiophene are not extensively documented, the synthesis of related structures like 3-bromonaphtho[2,3-b]thiophene illustrates the utility of this approach. researchgate.net In such syntheses, the 3-bromo-benzo[b]thiophene moiety can be elaborated into a precursor suitable for acid-catalyzed cyclization, leading to the formation of extended, fused aromatic systems. researchgate.net This methodology is effective due to the electron-rich nature of the thiophene (B33073) ring, which facilitates the key cyclization step. researchgate.net The ability to construct these larger systems is crucial for developing novel materials with tailored electronic and photophysical properties.

Furthermore, extrusion of the sulfur atom from polyannelated thiepine (B12651377) derivatives, which can be synthesized from precursors like 3-bromothiophene, offers another pathway to generate polycyclic aromatic compounds, such as phenanthrene (B1679779) derivatives. beilstein-journals.org

Building Block for Multifunctional Heterocyclic Systems

The this compound scaffold is instrumental in the assembly of multifunctional heterocyclic systems, particularly those with applications in medicinal chemistry and materials science. nih.govresearchgate.net The reactivity of the C-Br bond allows for its conversion into other functional groups or for its use as a coupling site to introduce new heterocyclic rings.

For instance, derivatives of halogenated benzo[b]thiophenes are key intermediates in the synthesis of complex, biologically active molecules. nih.gov A prominent example is the use of 3-(bromomethyl)-7-chlorobenzo[b]thiophene, a related compound, in the preparation of the antifungal agent sertaconazole. This highlights how the bromo-substituted position acts as a linchpin for connecting the core scaffold to other functional moieties, thereby creating molecules with specific therapeutic actions.

Moreover, the transformation of the 3-bromo group into an amino group opens up a vast landscape of chemical possibilities. The resulting 3-aminobenzo[b]thiophene derivatives are versatile precursors for a range of fused heterocyclic systems. Microwave-assisted synthesis methods have been developed to rapidly access these 3-amino scaffolds from 2-halobenzonitrile precursors, which can then be elaborated into kinase inhibitors with thieno[2,3-b]pyridine, benzo frontiersin.orgyoutube.comthieno[3,2-e] nih.govfrontiersin.orgdiazepin-5(2H)-one, and benzo frontiersin.orgyoutube.comthieno[3,2-d]pyrimidin-4-one cores. rsc.org This demonstrates the power of the halogenated benzothiophene scaffold in building complex, multi-ring systems with significant biological relevance.

Integration into Molecular Architectures for Materials Science Research

The intrinsic electronic properties of the benzo[b]thiophene core make it an attractive component for advanced materials. The presence of sulfur provides good orbital overlap, facilitating charge transport, while the aromatic system offers stability and tunable electronic energy levels.

Benzo[b]thiophene derivatives are widely recognized as building blocks for organic semiconductors. researchgate.netnih.govcymitquimica.com The planar structure and potential for extended π-conjugation make them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. nih.gov

Research has shown that solution-processable small molecules based on fused benzo[b]thieno[2,3-d]thiophene derivatives can function as the active semiconductor layer in OFETs. researchgate.net These devices have demonstrated p-channel behavior with significant hole mobility and high current on/off ratios. researchgate.net The synthesis of such materials often relies on cross-coupling reactions starting from halogenated precursors to build the extended conjugated system. For example, unsymmetric thienoacenes and dibenzo[d,d′]thieno[2,3-b;4,5-b′]dithiophenes (DBTDTs) have been synthesized from halo-substituted precursors for use in organic electronics. acs.org The inclusion of a fluorine atom, as in this compound, can further enhance material properties by lowering the LUMO/HOMO energy levels and improving air stability.

The rigid and functionalizable nature of the this compound scaffold makes it a candidate for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). In this context, the benzothiophene unit acts as a linker or strut that connects metal nodes (in MOFs) or other organic units (in COFs).

The bromo- and fluoro-substituents can be further functionalized to create di- or tri-topic linkers necessary for the formation of 2D or 3D frameworks. These materials are of interest for applications in gas storage, separation, and catalysis. Chemical suppliers categorize 3-bromobenzo[b]thiophene as a building block for organic frameworks and supramolecular materials, underscoring its potential in this area of materials science. ambeed.com

Scaffold for the Rational Design of New Molecular Probes in Chemical Biology

The benzo[b]thiophene core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. nih.govekb.eg Its derivatives have shown a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov The this compound structure serves as an excellent starting point for the rational design of new molecular probes to investigate biological processes.

The reactive 3-bromo position allows for the straightforward attachment of various functionalities, such as fluorophores, affinity tags, or reactive groups for covalent labeling of biomolecules. The fluorine at the 7-position can enhance binding affinity and metabolic stability, which are desirable properties for a molecular probe. The inherent fluorescence of larger polycyclic systems derived from this scaffold can also be harnessed for imaging applications. The design of such probes is a modular process, where the benzothiophene core provides the basic structure and recognition elements, while the substituents are tailored for specific functions like targeting, reporting, and reacting.

Emerging Research Avenues and Future Perspectives for Halogenated Benzo B Thiophenes

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized benzo[b]thiophenes is a cornerstone of medicinal and materials chemistry. mdpi.com Historically, methods for producing these compounds have often involved harsh conditions and the use of hazardous reagents. However, the principles of green chemistry are increasingly driving the development of more sustainable synthetic protocols. acs.orgnih.govrsc.orgscientific.net

For a molecule like 3-Bromo-7-fluorobenzo[b]thiophene, several modern synthetic strategies could be envisioned. One plausible approach involves the electrophilic cyclization of a suitably substituted 2-alkynylthioanisole. mdpi.comnih.gov For instance, a 2-alkynylthioanisole bearing a fluorine atom at the corresponding position on the phenyl ring could undergo cyclization in the presence of a bromine source. Environmentally benign methods utilizing sodium halides in the presence of a copper catalyst in ethanol (B145695) have been reported for the synthesis of 3-halobenzo[b]thiophenes and could be adapted for this purpose. mdpi.comnih.gov

Another promising avenue is the use of palladium-catalyzed C-H activation and functionalization. nih.gov This approach avoids the need for pre-functionalized starting materials, reducing step counts and waste. For example, direct C-H arylation of benzo[b]thiophenes at room temperature has been demonstrated, showcasing the potential for milder reaction conditions. nih.gov A hypothetical route to this compound could involve the direct bromination of 7-fluorobenzo[b]thiophene (B1321478). The regioselectivity of such a reaction would be a key challenge to overcome.

Furthermore, visible-light-promoted cyclization of disulfides and alkynes presents a sustainable, metal-free alternative for the synthesis of the benzo[b]thiophene core. rsc.org Adapting such photocatalytic methods for the introduction of specific halogenation patterns is a burgeoning area of research. acs.org

Table 1: Potential Sustainable Synthetic Strategies for this compound

Synthetic StrategyKey FeaturesPotential Starting Materials
Electrophilic HalocyclizationEnvironmentally benign reagents (e.g., NaBr), mild conditions. mdpi.comnih.gov2-Alkynyl-(fluoro-substituted)thioanisole
Palladium-Catalyzed C-H ActivationHigh atom economy, reduced waste. nih.govnih.gov7-Fluorobenzo[b]thiophene
Photocatalytic CyclizationMetal-free, use of visible light as a renewable energy source. acs.orgrsc.orgFluorinated disulfide and a suitable alkyne

Exploration of Unconventional Reactivity Patterns and Selectivity Control

The reactivity of the benzo[b]thiophene scaffold is rich and can be finely tuned by the nature and position of its substituents. The presence of both a bromine and a fluorine atom in this compound would likely lead to interesting and potentially unconventional reactivity. The electron-withdrawing nature of the fluorine atom can influence the electron density of the aromatic system, thereby affecting the regioselectivity of further functionalization reactions.

The bromine atom at the 3-position is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. nih.gov However, the interplay between the bromine and fluorine atoms could lead to unexpected reactivity. For instance, in palladium-catalyzed reactions, the relative reactivity of the C-Br bond versus potential C-H activation at other positions would need to be carefully controlled to achieve the desired selectivity.

Recent advances have highlighted the potential for regioselective C-H arylation of benzo[b]thiophenes at the β-position (C3) at room temperature, which challenges the conventional wisdom of preferential α-functionalization. nih.gov Investigating such unconventional C-H activation pathways for this compound could open up new avenues for creating complex molecular architectures.

Furthermore, the use of photoredox catalysis could unlock novel reaction pathways. For example, the divergent C-C and C-N cross-coupling of aryl halides with formamide (B127407) using a dual photoredox/nickel catalysis system demonstrates the potential for selective bond formation under mild conditions. acs.org Applying such methodologies to this compound could enable the synthesis of novel derivatives with unique properties.

Advanced Applications in Emerging Chemical Technologies

Halogenated benzo[b]thiophenes are key building blocks in various advanced materials and technologies. Their utility stems from their tunable electronic properties, which are influenced by the nature and position of the halogen substituents.

Organic Electronics: Benzo[b]thiophene derivatives are widely explored as organic semiconductors in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgnih.gov The introduction of fluorine atoms can enhance the performance and stability of these materials. For instance, benzothieno[3,2-b]benzothiophene (BTBT) derivatives have shown high charge carrier mobilities in OFETs. acs.orgrsc.org The specific substitution pattern of this compound could lead to materials with desirable properties for next-generation electronic devices. The development of cross-conjugated benzo[b]thiophene-based dyes for dye-sensitized solar cells highlights the potential for high photocurrents. acs.org

Photocatalysis: Thiophene-based conjugated polymers are emerging as efficient metal-free photocatalysts for various organic transformations, including hydrogen production and H₂O₂ synthesis. nih.govrsc.org The incorporation of thiophene (B33073) units can enhance light absorption and charge separation. mdpi.com Functionalized benzo[b]thiophenes like this compound could serve as monomers for the synthesis of novel photocatalytic polymers with tailored electronic and optical properties.

Table 2: Potential Applications of this compound Derivatives

Application AreaPotential Role of this compoundKey Properties
Organic ElectronicsBuilding block for organic semiconductors in OFETs and OPVs. acs.orgnih.govrsc.orgTunable electronic properties, potential for high charge mobility.
PhotocatalysisMonomer for the synthesis of novel photocatalytic polymers. nih.govrsc.orgEnhanced light absorption and charge separation capabilities.
Medicinal ChemistryScaffold for the development of new therapeutic agents. nih.govPotential for specific interactions with biological targets.

Interdisciplinary Research at the Interface of Synthetic Chemistry, Computational Chemistry, and Materials Science

The development of novel materials based on halogenated benzo[b]thiophenes is increasingly reliant on an interdisciplinary approach that combines synthetic chemistry, computational chemistry, and materials science.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for predicting the electronic, optical, and thermodynamic properties of molecules like this compound before their synthesis. mdpi.com Such studies can guide synthetic efforts by identifying promising target molecules with desired characteristics. For example, computational screening can be used to predict the charge transport properties of benzo[b]thiophene derivatives for applications in organic electronics.

Materials Science: The fabrication and characterization of devices, such as OFETs and solar cells, are crucial for evaluating the performance of new materials. acs.orgacs.org The interplay between molecular design, solid-state packing, and device performance is a key area of investigation. The synthesis of benzothieno[3,2-b]benzothiophene S-oxides and the study of their highly ordered structures and optical anisotropy is a testament to this interdisciplinary effort. nih.gov

Synergy between Disciplines: The rational design of new functional materials requires a close feedback loop between these disciplines. Synthetic chemists can create novel benzo[b]thiophene derivatives based on predictions from computational studies. Materials scientists can then fabricate and test devices incorporating these new materials. The experimental results can, in turn, inform further computational modeling and synthetic design, creating a cycle of innovation that accelerates the discovery of high-performance materials.

Q & A

Q. What are the key considerations when designing oligomerization studies for this compound-based conjugated systems?

  • Methodological Answer : Monomer purity (>95% by HPLC) and initiator ratios (e.g., AIBN) control polymer chain length. In-situ FTIR tracks conjugation extent via C=C stretching modes. Gel permeation chromatography (GPC) correlates molecular weight with optoelectronic properties (e.g., PLQY) .

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